molecular formula C25H23BrN2 B10925129 4-bromo-1-(2-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

4-bromo-1-(2-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

Cat. No.: B10925129
M. Wt: 431.4 g/mol
InChI Key: TWFALSVOXSUJCQ-UHFFFAOYSA-N
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Description

4-bromo-1-(2-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(2-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between this compound and suitable reagents can yield the desired compound through a series of nucleophilic substitutions and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent extraction, recrystallization, and chromatography are often employed to purify the final product. The use of catalysts and specific reaction temperatures can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(2-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazoles .

Scientific Research Applications

4-bromo-1-(2-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-1-(2-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-1-(2-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is unique due to its specific combination of functional groups and the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C25H23BrN2

Molecular Weight

431.4 g/mol

IUPAC Name

4-bromo-3,5-bis(4-methylphenyl)-1-[(2-methylphenyl)methyl]pyrazole

InChI

InChI=1S/C25H23BrN2/c1-17-8-12-20(13-9-17)24-23(26)25(21-14-10-18(2)11-15-21)28(27-24)16-22-7-5-4-6-19(22)3/h4-15H,16H2,1-3H3

InChI Key

TWFALSVOXSUJCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2CC3=CC=CC=C3C)C4=CC=C(C=C4)C)Br

Origin of Product

United States

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